![molecular formula C12H14N6O2S B7615477 N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7615477.png)
N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of acetamidophenyl and triazolyl groups, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach starts with the acylation of 3-aminophenol to form 3-acetamidophenol. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloroacetyl chloride to yield N-(3-acetamidophenyl)-2-chloroacetamide. The final step involves the reaction of this intermediate with 5-amino-1H-1,2,4-triazole-3-thiol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide: shares similarities with other acetamidophenyl and triazole derivatives.
N-(4-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide: A structural isomer with different substitution patterns.
N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propionamide: A homolog with a longer carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2S/c1-7(19)14-8-3-2-4-9(5-8)15-10(20)6-21-12-16-11(13)17-18-12/h2-5H,6H2,1H3,(H,14,19)(H,15,20)(H3,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHQLURHTAECLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
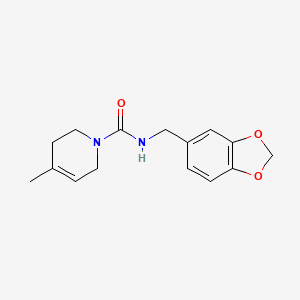
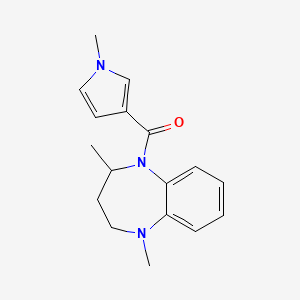

![9-(1,2-Oxazol-3-ylmethyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615414.png)
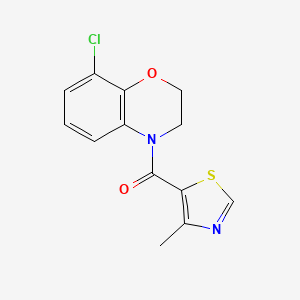
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615430.png)
![1-Methyl-3-(6-oxa-9-azaspiro[4.5]decan-9-yl)pyrrolidin-2-one](/img/structure/B7615443.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B7615452.png)
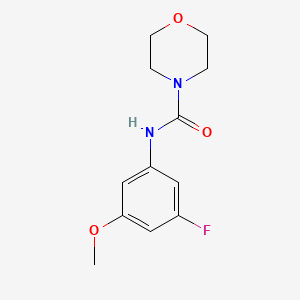
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B7615469.png)

![3-[(3-Methylphenyl)methyl]quinazolin-4-one](/img/structure/B7615495.png)
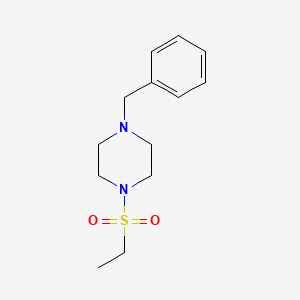
![3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one](/img/structure/B7615518.png)
